molecular formula C10H3F5N4S B12633616 3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B12633616
Molekulargewicht: 306.22 g/mol
InChI-Schlüssel: JJZCRMDHTMFZHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule based on the privileged 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold, which is recognized in medicinal chemistry for its diverse biological potential . This fused heterocyclic system incorporates key structural features, including a 2,3-difluorophenyl moiety and a trifluoromethyl group, which are often associated with enhanced metabolic stability, membrane permeability, and binding affinity in drug discovery . The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core is a bioisostere of purine bases, allowing derivatives to interact with a variety of enzymatic targets . Compounds featuring this scaffold have demonstrated a wide range of pharmacological activities in scientific literature, including significant cytotoxic and anticancer properties against various human cancer cell lines such as breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) . Research also indicates that such derivatives can act as enzyme inhibitors, with studied examples showing potent activity against focal adhesion kinase (FAK) and carbonic anhydrase isoforms (CA IX and CA XII), which are relevant targets in oncology . Furthermore, this chemical class has been investigated for anti-inflammatory applications, where the presence of fluorine atoms on the phenyl ring has been correlated with improved anti-exudative activity in vivo . The specific substitution pattern on this molecule suggests its potential utility as a key intermediate or a novel chemical entity for screening in oncology, inflammation, and infectious disease research programs. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H3F5N4S

Molekulargewicht

306.22 g/mol

IUPAC-Name

3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H3F5N4S/c11-5-3-1-2-4(6(5)12)7-16-17-9-19(7)18-8(20-9)10(13,14)15/h1-3H

InChI-Schlüssel

JJZCRMDHTMFZHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Route

  • Starting Materials : The synthesis typically begins with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and various substituted aromatic acids.

  • Reagents : Common reagents used include phosphorus oxychloride (POCl₃), which facilitates cyclization and substitution reactions.

  • Procedure :

    • An equimolar mixture of the triazole thiol and the aromatic acid is prepared.
    • The mixture is heated under reflux in POCl₃ for several hours.
    • After completion of the reaction, the mixture is cooled and poured into ice water to precipitate the product.
    • The solid is filtered and washed with water or ethanol to obtain pure crystals.

Specific Examples of Synthesis

Method Description Yield Reference
Method A Reaction of 4-amino-5-(2,3-difluorophenyl)-4H-1,2,4-triazole-3-thiol with POCl₃ and a suitable aromatic acid. Up to 75%
Method B Cyclization of 4-amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol using various electrophiles in presence of acids. Varies (40%-70%)
Method C One-pot synthesis involving hydrazine derivatives and carbon disulfide followed by cyclization with POCl₃. Approximately 60%

Reaction Conditions

  • Temperature : Reactions are typically conducted at elevated temperatures (reflux conditions) to ensure complete conversion.

  • Time : Reaction times can vary from several hours to overnight depending on the specific reagents and substrates used.

  • Purification : Post-synthesis purification often involves recrystallization from ethanol or other solvents to achieve high-purity products.

Mechanism of Formation

The mechanism generally involves:

  • The formation of a thiadiazole ring through nucleophilic attack by the thiol on an electrophilic carbon atom from the aromatic acid.
  • Subsequent cyclization leading to the formation of the triazole ring.

This multi-step process is crucial for constructing the desired heterocyclic framework while ensuring that functional groups such as trifluoromethyl and difluorophenyl are correctly positioned.

Recent studies have highlighted the biological activities of derivatives of triazolo-thiadiazoles:

  • Compounds have shown promising anticancer activities against various cell lines.
  • The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making these compounds attractive for further medicinal chemistry development.

The ongoing research aims to optimize these synthetic routes for better yields and explore additional functionalizations that could enhance biological efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo-thiadiazole derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential biochemical processes . The compound’s structure allows it to interact with various biological targets, leading to its diverse effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Impact on Key Properties

Compound (3,6-Substituents) Molecular Weight Melting Point (°C) LogP (Predicted) Key References
Target: 2,3-difluorophenyl/CF₃ ~357.3* Not reported ~3.2*
3-(3-Bromophenyl)/6-(o-tolyloxymethyl) 412.3 183–185 4.1
3-(4-Iodophenyl)/6-(4-methoxyphenyl) 448.2 192–194 3.8
3-(Adamantan-1-yl)/6-(2-fluorophenyl) 423.5 214–216 5.0
3-(Thiophen-2-yl)/6-(4-bromophenyl) 408.3 Not reported 3.5

*Calculated using ChemDraw.

Key Observations :

  • Trifluoromethyl (–CF₃) : Lowers molecular weight compared to bulky substituents like adamantyl (423.5 vs. 357.3) but increases lipophilicity (LogP ~3.2) relative to thiophene (LogP 3.5) .
  • Fluorophenyl vs. Bromophenyl : Fluorine substituents reduce molecular weight and may enhance metabolic stability compared to bromine .

Table 2: Bioactivity of Triazolothiadiazole Derivatives

Compound (3,6-Substituents) Biological Activity IC₅₀/EC₅₀ (µM) Key References
Target: 2,3-difluorophenyl/CF₃ Not reported in evidence
3-(2-Chlorophenyl)/6-(4-methoxyphenoxymethyl) p38 MAPK inhibition (anti-inflammatory) 0.45
3-(5-Fluoro-2-methoxybiphenyl)/6-(substituted) Anticancer (MCF-7 cells) 1.8–4.2
3-(Indol-3-yl)/6-(4-nitrophenyl) Bcl-2 inhibition (apoptosis induction) 2.1
3-(Adamantan-1-yl)/6-(4-fluorophenyl) Antiproliferative (HeLa cells) 3.6

Key Observations :

  • Electron-Withdrawing Groups : CF₃ and halogen substituents (e.g., Cl, F) enhance enzyme inhibition (e.g., p38 MAPK IC₅₀ = 0.45 µM) by stabilizing ligand-receptor interactions .
  • Bulky Substituents : Adamantyl and biphenyl groups improve antiproliferative activity (IC₅₀ = 1.8–4.2 µM) but may reduce solubility .

Key Observations :

  • Microwave Synthesis : Yields >80% for biphenyl derivatives, suggesting efficiency for electron-deficient substituents .
  • Phosphoryl Chloride : Standard for cyclization but requires harsh conditions (reflux, 8–18 hours) .

Biologische Aktivität

The compound 3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, known for its diverse biological activities. This article explores its biological activity based on various studies and findings in the literature.

Chemical Structure and Properties

  • Molecular Formula : C10H5F5N4S
  • Molecular Weight : 292.23 g/mol
  • Structural Features :
    • Contains a triazole ring fused with a thiadiazole ring.
    • Substituents include a difluorophenyl group and a trifluoromethyl group.

Anticancer Activity

Numerous studies have indicated that derivatives of thiadiazole and triazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to triazolo-thiadiazoles have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds range from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic markers .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazolo-thiadiazole derivatives:

  • Broad Spectrum : These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties:

  • Inhibition of Cytokine Production : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammatory responses in vitro .

Case Study 1: Anticancer Efficacy

A study focusing on a derivative of the triazolo-thiadiazole scaffold demonstrated significant anticancer activity with an IC50 value of 15.6 µM against SiHa cervical cancer cells. The compound's structure was modified to enhance its potency against specific cancer types .

Case Study 2: Antimicrobial Activity

In another investigation, a related compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 8 µg/mL for both strains. This illustrates the potential utility of these compounds in treating bacterial infections .

Research Findings Summary Table

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerHCT1163.29 μg/mL
AnticancerH46010 μg/mL
AnticancerMCF-712 μg/mL
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli8 µg/mL

Q & A

Q. What are the standard synthetic routes for the triazolo-thiadiazole core, and how are substituents introduced?

The synthesis typically involves a multi-step process starting with substituted hydrazides. For example:

  • Step 1 : React 2,3-difluorobenzohydrazide with carbon disulfide (CS₂) in ethanol containing KOH to form potassium dithiocarbazinate .
  • Step 2 : Cyclize the intermediate with hydrazine hydrate to yield 4-amino-5-(2,3-difluorophenyl)-4H-1,2,4-triazole-3-thiol .
  • Step 3 : Condense the thiol intermediate with trifluoromethyl-substituted carboxylic acids (e.g., trifluoroacetic acid derivatives) using phosphorus oxychloride (POCl₃) as a cyclizing agent .

Key Methodological Note : POCl₃ activates the carbonyl group, enhancing electrophilicity for cyclization. Reaction conditions (time, temperature) must be optimized to avoid side products like thiadiazine derivatives .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.2 ppm for difluorophenyl) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
  • IR Spectroscopy : Confirm thiadiazole C=S (1050–1150 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve planar triazolo-thiadiazole geometry and dihedral angles (e.g., 74.34° between thiadiazole and aryl rings) .
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 372.03 for C₁₀H₅F₅N₄S) .

Q. How does fluorine substitution influence physicochemical properties?

  • Lipophilicity : The 2,3-difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effects : Fluorine and trifluoromethyl groups stabilize the thiadiazole ring, reducing susceptibility to hydrolysis .
  • Crystal Packing : Fluorine participates in weak C–H···F interactions, influencing lattice stability .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) for triazolo-thiadiazoles targeting biological pathways?

Substituent Biological Activity Key Reference
2,3-DifluorophenylEnhanced kinase inhibition (p38 MAPK)
TrifluoromethylIncreased antifungal potency (EC₅₀: 7.28–42.49 µM)
Adamantyl (comparator)Anti-inflammatory (COX-2 IC₅₀: 0.8 µM)

Methodological Insight : SAR studies require systematic substitution of aryl/alkyl groups and in vitro screening (e.g., enzyme inhibition assays, antifungal growth curves) .

Q. How can crystallographic data resolve contradictions in proposed binding modes?

  • Case Study : A crystal structure of a triazolo-thiadiazole derivative revealed π-π stacking between the trifluoromethyl group and kinase active-site residues, contradicting earlier docking models .
  • Approach : Combine X-ray data with molecular dynamics simulations to validate hydrogen-bonding (e.g., N–H···O interactions) and hydrophobic contacts .

Q. What experimental strategies mitigate challenges in biological evaluation?

  • Cytotoxicity Assays : Use HepG2 or MCF-7 cell lines with MTT assays to differentiate target-specific activity from general toxicity .
  • Resistance Profiling : Test against mutant fungal strains (e.g., Candida albicans Δerg11) to assess cross-resistance risks .
  • Metabolic Stability : Perform microsomal incubation (e.g., rat liver microsomes) to evaluate oxidative degradation pathways .

Data Contradictions and Resolution

  • Issue : Adamantyl-substituted analogs show high anti-inflammatory activity in some studies but poor solubility in others .
  • Resolution : Introduce polar groups (e.g., sulfonate) via post-synthetic modification to balance lipophilicity and solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.